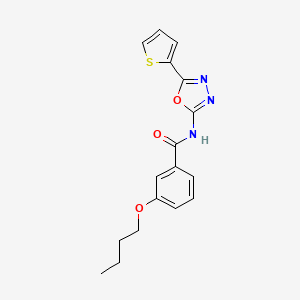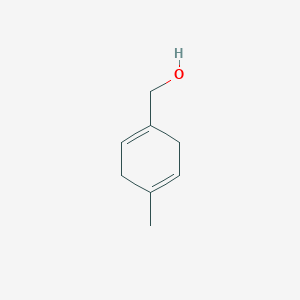
(4-Methylcyclohexa-1,4-dien-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
MCDM is typically synthesized from cyclohexene using a method called the Diels-Alder reaction. The resulting product is then converted into MCDM using various chemical steps, including hydrogenation and oxidation. The product is then purified using distillation or chromatography.Molecular Structure Analysis
The molecular formula of MCDM is C8H12O . It has a molecular weight of 124.180 Da . The structure of MCDM includes a cyclohexane ring with a hydroxyl group and a methyl group attached to it .Aplicaciones Científicas De Investigación
Investigation of Transport Mechanisms and Fate in Coal Beneficiation
(Y. T. He, A. Noble, P. Ziemkiewicz, 2015) explored the transport mechanisms and fate of 4-Methyl cyclohexane methanol (MCHM) in coal beneficiation plants. The study found that volatilization and sorption significantly influence MCHM's removal from water, with sorption as the dominant mechanism in the short term. The research suggests that under normal operating conditions, the use of MCHM in coal beneficiation plants does not pose a threat to surface or groundwater.
Synthesis of Cyclic Dipeptidyl Ureas
(M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006) reported on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrating a novel class of pseudopeptidic [1,2,4]triazines. This work highlights the potential applications of similar structures in medicinal chemistry and drug design, showcasing the versatility of cyclohexyl-based compounds in synthesizing complex molecules.
Methanol as a Directing Agent in Gold(I) Catalysis
A study by (Marta Marín‐Luna, Iria Bolaño, C. López, O. N. Faza, 2019) revealed that methanol influences the dual reactivity of 1,3-dien-5-ynes under gold(I) catalysis, leading to the formation of 5-alkoxycyclopentadiene. This finding is significant for the development of novel catalytic processes and the synthesis of unique cyclic structures.
N-Methylation of Amines Using Methanol
(Naina Sarki, Vishakha Goyal, Nitin Tyagi, Puttaswamy, Anand Narani, A. Ray, Kishore Natte, 2021) developed a clean method for the selective N-methylation of amines using methanol as both a C1 synthon and H2 source. This process, facilitated by a cost-effective ruthenium catalyst, underscores the utility of methanol in organic synthesis, including the late-stage functionalization of pharmaceuticals.
Methanol's Role in Chemical Synthesis and Energy Technologies
(H. Offermanns, K. Schulz, E. Brandes, Th. Schendler, 2014) discussed methanol's extensive use as a basic raw material in the chemical industry, highlighting its role as a solvent and its flammability and toxicity. The article emphasizes methanol's importance in safe handling and its applications in various industrial processes.
Environmental Fate of 4-MCHM in Water Treatment Systems
(Li Yuan, W. Zhi, Yang-sheng Liu, Elizabeth Smiley, D. Gallagher, Xi Chen, A. Dietrich, Husen Zhang, 2016) investigated the degradation kinetics and transformation of 4-MCHM isomers in activated sludge. This research is crucial for understanding the environmental degradation and treatment of contaminants from industrial spills, like the 2014 West Virginia Chemical Spill.
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown Given its structure, it may be involved in various biochemical reactions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. More research is needed to understand how these factors influence the compound’s action.
Propiedades
IUPAC Name |
(4-methylcyclohexa-1,4-dien-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h2,5,9H,3-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZYVPUPWNYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2958660.png)
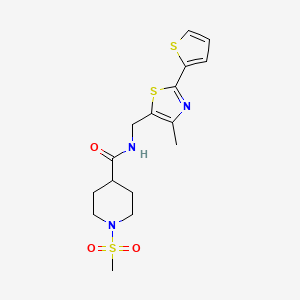

![2-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]acetic acid](/img/structure/B2958664.png)
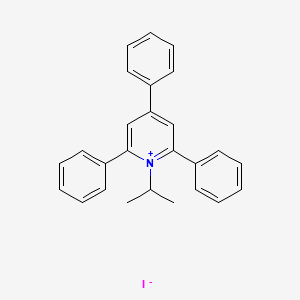
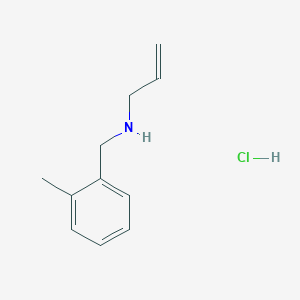
![N-(2,3-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2958667.png)

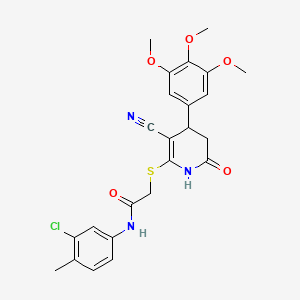

![N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2958674.png)
![6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2958676.png)

